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Atrial Natriuretic Peptide (4-24), frog - 118691-44-4

Atrial Natriuretic Peptide (4-24), frog

Catalog Number: EVT-394709
CAS Number: 118691-44-4
Molecular Formula: C93H150N34O27S3
Molecular Weight: 2272.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Atrial Natriuretic Factor-IV (ANF-IV)

Relevance: While the provided list of peptides does not include compounds directly structurally related to "H-Cys(1)-Phe-Gly-Ser-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Met-Gly-Cys(1)-Gly-Arg-Arg-Phe-OH", ANF-IV shares a significant characteristic with the target compound: the presence of cysteine residues that likely participate in disulfide bond formation. [] Disulfide bonds are crucial for the structural stability and biological activity of many peptides, including ANF-IV. The target compound contains two cysteine residues, suggesting a potential for forming a disulfide bridge and adopting a cyclic or constrained conformation, similar to ANF-IV and other biologically active peptides.

[1] https://www.semanticscholar.org/paper/f98b41b195c27d0bd85fa22f9bd5652f16dcf774[2] https://www.semanticscholar.org/paper/1ceed7d17aff4597d704ed9cd2bf19941ab23efd[3] https://www.semanticscholar.org/paper/8c2e135825f1d6d1ffe9c0b2743909598d097e5f[4] https://www.semanticscholar.org/paper/ab05921aa46211b2cfc5ebed300d450ceab18d54[5] https://www.semanticscholar.org/paper/866359eeb7aa8a0156068ba01eef842fea44a953 [] https://www.semanticscholar.org/paper/f89039fae5d3b74649e51c00f109eb1213b1e32e [] https://www.semanticscholar.org/paper/9bebe275380fa9658077a37d65e33f9f00c4baec[8] https://www.semanticscholar.org/paper/45fb1e5a29468db901230824bcce4af9ad483126[9] https://www.semanticscholar.org/paper/129fcb8540fc82949b8d0f7851c121222bc08fd0[10] https://www.semanticscholar.org/paper/86127fb226a71eb4eade207bb26e7ae665119e72[11] https://www.semanticscholar.org/paper/4ba5bcaf859994f8658d7b14644f266cf24fcf31[12] https://www.semanticscholar.org/paper/01adb0742ea663f1d2ea11443243b9a83ed9ca6e[13] https://www.semanticscholar.org/paper/debbd7d1d95eff0fd2dcec652d5ada1df343d436[14] https://www.semanticscholar.org/paper/4e5017e673ae87216d53beeca2f54203ae2894a1[15] https://www.semanticscholar.org/paper/1fe7cb5aebdcd4bbd7d5ed4d0ccf50d945b35b77[16] https://www.semanticscholar.org/paper/bfc5cb90b15be202f73dbf9317efdddd2ebdf0a9[17] https://www.semanticscholar.org/paper/986c932a2b70622a9dc7f8b8b496637b50143c09[18] https://www.semanticscholar.org/paper/373ed65f3e75460983c9b176b808da73669cc9f2[19] https://www.semanticscholar.org/paper/90e47e73e8603d747419c9a22fddd744ebd40705[20] https://www.semanticscholar.org/paper/9e49ddb812624ad7b2e8e01e03a6068b8a2b54af[21] https://www.semanticscholar.org/paper/9d28b0a65faebdff9d626eaa26d5a2822543ca80[22] https://www.semanticscholar.org/paper/d2ca7bdf67fc391ea35472ebb0fb0acc6b554ad6 [] https://www.semanticscholar.org/paper/f98b41b195c27d0bd85fa22f9bd5652f16dcf774[24] https://www.semanticscholar.org/paper/c3eccd6d39a61ddd649c2c2c89b0e430c627ad66

α-Melanocyte-Stimulating Hormone (α-MSH)

Relevance: α-MSH, though structurally distinct from the target compound "H-Cys(1)-Phe-Gly-Ser-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Met-Gly-Cys(1)-Gly-Arg-Arg-Phe-OH", offers valuable insights into structure-activity relationships in peptides. Studies involving α-MSH have explored the impact of conformational restrictions on biological activity. For instance, creating a cyclic analog of α-MSH, [half-Cys4,half-Cys10]-α-MSH, by introducing a disulfide bond, dramatically increased its potency and prolonged its activity. [] This highlights how specific structural modifications can significantly influence a peptide's interactions with receptors and its overall biological function. While "H-Cys(1)-Phe-Gly-Ser-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Met-Gly-Cys(1)-Gly-Arg-Arg-Phe-OH" has a distinct sequence, its potential to form a disulfide bond suggests that it might exhibit conformational properties and activities influenced by structural constraints, similar to those observed in α-MSH analogs.

CalliFMRFamides

Relevance: Although the specific amino acid sequence of "H-Cys(1)-Phe-Gly-Ser-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Met-Gly-Cys(1)-Gly-Arg-Arg-Phe-OH" differs from the CalliFMRFamides, the research on these blowfly neuropeptides highlights a crucial concept relevant to understanding peptide structure-activity relationships: the importance of both N- and C-terminal regions in dictating biological activity. Research on CalliFMRFamides has shown that not only the conserved C-terminal motif but also the variable N-terminal sequence significantly influence their ability to stimulate salivary gland secretion. [] This finding emphasizes that even small variations in a peptide's sequence, particularly at the termini, can profoundly impact its interactions with target receptors and subsequent biological functions. "H-Cys(1)-Phe-Gly-Ser-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Met-Gly-Cys(1)-Gly-Arg-Arg-Phe-OH", with its specific N- and C-terminal residues, might exhibit unique biological activities influenced by the specific arrangement of amino acids at these positions.

Source and Classification

Atrial Natriuretic Peptide (4-24) is derived from the atrial tissue of frogs, specifically from species such as Rana pipiens (the Northern Leopard Frog). It is classified as a peptide hormone belonging to the natriuretic peptide family, which also includes Brain Natriuretic Peptide and C-type Natriuretic Peptide. These peptides are characterized by their ability to regulate blood pressure and fluid balance in the body.

Synthesis Analysis

The synthesis of Atrial Natriuretic Peptide (4-24) occurs primarily in the cardiac atria. Research indicates that frog ventricular cardiocytes express genes related to the synthesis of Atrial Natriuretic Peptide. The peptide undergoes post-translational modifications to become biologically active.

The synthesis process can be outlined as follows:

  1. Gene Expression: The precursor gene for Atrial Natriuretic Peptide is transcribed into mRNA within the cardiac cells.
  2. Translation: The mRNA is translated into a preprohormone, which is then processed into prohormone forms.
  3. Cleavage: The prohormone undergoes enzymatic cleavage to yield various active fragments, including Atrial Natriuretic Peptide (4-24) .
Molecular Structure Analysis

The molecular structure of Atrial Natriuretic Peptide (4-24) consists of 21 amino acids, with a specific sequence that contributes to its biological activity. The peptide contains a disulfide bond that stabilizes its structure, which is essential for receptor binding and activity.

Key structural features include:

  • Disulfide Bridges: These are crucial for maintaining the three-dimensional conformation necessary for receptor interaction.
  • Hydrophobic Regions: Contribute to the peptide's interaction with lipid membranes and receptors.
Chemical Reactions Analysis

Atrial Natriuretic Peptide (4-24) participates in several biochemical reactions within the body:

  1. Receptor Binding: It binds to specific guanylate cyclase receptors on target cells, leading to an increase in intracellular cyclic guanosine monophosphate levels.
  2. Natriuresis: The peptide promotes sodium excretion in the kidneys by inhibiting sodium reabsorption in renal tubules.
  3. Vasodilation: It induces relaxation of vascular smooth muscle, contributing to decreased blood pressure.

These reactions are vital for maintaining homeostasis and regulating cardiovascular functions .

Mechanism of Action

The mechanism of action of Atrial Natriuretic Peptide (4-24) involves its interaction with specific receptors located on target cells in the heart and vasculature. Upon binding to its receptor:

  1. Activation of Guanylate Cyclase: This leads to an increase in cyclic guanosine monophosphate levels.
  2. Physiological Effects: The rise in cyclic guanosine monophosphate results in vasodilation, inhibition of aldosterone secretion, and increased renal excretion of sodium and water.

This cascade effectively reduces blood volume and pressure, demonstrating its role as a counter-regulatory hormone against hypertension .

Physical and Chemical Properties Analysis

Atrial Natriuretic Peptide (4-24) exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 2,400 Da.
  • Solubility: Highly soluble in aqueous solutions due to its polar amino acid composition.
  • Stability: Sensitive to temperature and pH changes; stability can be enhanced through lyophilization or storage at low temperatures.

These properties are critical when considering its use in laboratory settings or therapeutic applications .

Applications

Atrial Natriuretic Peptide (4-24) has several scientific applications:

  1. Research Tool: Used in studies investigating cardiovascular physiology and the regulation of blood pressure.
  2. Potential Therapeutic Agent: Investigated for its potential role in treating conditions like heart failure and hypertension due to its vasodilatory effects.
  3. Diagnostic Marker: May serve as a biomarker for heart-related diseases given its role in fluid balance and blood pressure regulation.

Research continues to explore the full potential of Atrial Natriuretic Peptide (4-24) in both clinical and experimental settings .

Structural Characterization of Frog ANP (4-24)

Primary Sequence Analysis: Amino Acid Composition and Disulfide Bond Topology

The frog Atrial Natriuretic Peptide (ANP) fragment (4-24) is a 21-amino acid bioactive peptide (molecular weight: 2273.07 Da) isolated from Rana catesbeiana (bullfrog) heart extract. Its primary structure is defined by the sequence: Cys-Phe-Gly-Ser-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Met-Gly-Cys-Gly-Arg-Arg-Phe-OH, represented in single-letter code as CFGSRIDRIGAQSGMGCGRRF-OH [1]. This peptide features a conserved disulfide bond between Cysteine residues at positions 1 and 17 (Cys¹–Cys¹⁷), forming a 17-amino acid ring structure critical for receptor binding and biological activity. The disulfide topology constrains the peptide into a bioactive conformation, with the ring structure flanked by linear N- and C-terminal tails [1] [9].

Table 1: Amino Acid Composition of Frog ANP (4-24)

PositionResiduePropertyRole
1CysHydrophobic/SulfhydrylDisulfide bond formation
4SerPolarSolubility/H-bonding
7ArgBasic cationicReceptor interaction
12AlaHydrophobicStructural flexibility
17CysHydrophobic/SulfhydrylDisulfide bond formation
20-21Arg-ArgBasic cationicReceptor affinity

Biophysical studies reveal that the disulfide bond confers exceptional stability against thermal and proteolytic degradation. The bond reduces conformational flexibility, as demonstrated by molecular dynamics simulations showing that disulfide reduction increases loop flexibility by >50%, particularly in the receptor-binding domain (residues 7–17) [3]. This structural rigidity is essential for maintaining the peptide’s vasorelaxant and natriuretic activities in physiological environments.

Comparative Structural Homology with Mammalian ANP Variants

Frog ANP (4-24) shares significant structural homology with mammalian ANP variants, particularly within the disulfide-constrained ring. Alignment of sequences reveals >65% identity in the conserved ring domain (residues 1–17) when compared to human ANP (hANP), with the receptor-binding motif (Arg-Ile-Asp-Arg/Ile-Gly-Ala) being fully conserved [9]. Key differences occur in the N- and C-terminal regions: frog ANP (4-24) lacks the N-terminal tripeptide (Ser-Leu-Arg) present in full-length frog ANP-24 and mammalian ANP, resulting in enhanced metabolic stability without compromising receptor affinity [2].

Table 2: Sequence Homology Between Frog and Mammalian ANP Variants

RegionFrog ANP (4-24)Human ANPFunctional Implication
Disulfide ringCys¹-Phe-Gly-Ser-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Met-Gly-Cys¹⁷Cys¹-Ser-Ser-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys¹⁷Conserved receptor binding
N-terminal tailNone (cleaved)Ser-Leu-ArgEnhanced stability in frog fragment
C-terminal tailGly-Arg-Arg-PheSer-Phe-Arg-TyrDifferential clearance rates

The disulfide bond topology (Cys¹–Cys¹⁷) is identical across amphibian and mammalian lineages, indicating evolutionary conservation of this structural motif for NPR-A (Natriuretic Peptide Receptor-A) activation. Structural studies confirm that the spatial orientation of residues within the ring is nearly superimposable between frog ANP-21 and human ANP, with a root-mean-square deviation (RMSD) of <1.5 Å in the receptor-binding domain [9]. This conservation enables cross-species bioactivity, as frog ANP (4-24) effectively activates human NPR-A despite sequence variations in non-critical regions.

Post-Translational Modifications and Bioactive Conformation

Frog ANP (4-24) derives from the proteolytic processing of its precursor, proANP, by the cardiac serine protease corin. This enzyme cleaves proANP between residues Arg²⁴ and Ser²⁵ to generate the bioactive C-terminal fragment ANP (1-24), which is further truncated to ANP (4-24) in frog atrial tissue [2] [8]. Unlike mammalian ANP, frog ANP (4-24) undergoes minimal glycosylation. While human proANP carries O-glycans at Ser/Thr residues (e.g., Ser¹⁷, Ser²³) that delay processing, frog ANP (4-24) lacks these modifications, enabling efficient furin-mediated maturation and rapid bioactivity [7] [8].

Table 3: Impact of Structural Features on Bioactivity

Structural FeatureRole in BioactivityExperimental Evidence
Cys¹–Cys¹⁷ disulfide bondStabilizes receptor-binding domain90% activity loss upon reduction [3]
Arg⁷, Arg¹⁰, Arg²⁰, Arg²¹Electrostatic interaction with NPR-A8-fold activity drop upon mutation to Glu [1]
Phe³, Phe²⁴Hydrophobic core packingCircular dichroism shows conformational destabilization upon removal

The bioactive conformation of frog ANP (4-24) is characterized by an amphipathic α-helix spanning residues 7–17 (Ile-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Met), stabilized by the disulfide bond. This helix positions cationic residues (Arg⁷, Arg¹⁰) and hydrophobic residues (Ile⁶, Ile⁹, Met¹⁶) on opposing faces, facilitating membrane interaction and receptor docking. Nuclear magnetic resonance (NMR) analyses confirm that the peptide adopts a rigid, folded structure in aqueous solutions, with the C-terminal tail (Gly¹⁸-Arg-Arg-Phe²¹) enhancing NPR-A affinity through electrostatic interactions [1] [9].

Phylogenetic studies indicate that the Glandirana genus of frogs exhibits accelerated ANP diversification compared to mammals, with nucleotide substitution rates 1.8× higher in neobatrachian frogs. Despite this, the receptor-binding domain remains under strong purifying selection, preserving the core structure and disulfide topology across 200 million years of evolution [6]. This balance between sequence plasticity and functional conservation underscores the structural robustness of the ANP scaffold in maintaining cardiovascular homeostasis.

Properties

CAS Number

118691-44-4

Product Name

Atrial Natriuretic Peptide (4-24), frog

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,43S,49S,52R)-52-amino-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,43-bis(hydroxymethyl)-22-methyl-10-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C93H150N34O27S3

Molecular Weight

2272.6 g/mol

InChI

InChI=1S/C93H150N34O27S3/c1-7-47(3)72-87(151)112-38-66(131)113-49(5)74(138)118-57(27-28-65(95)130)82(146)125-62(43-128)78(142)110-39-68(133)115-58(29-34-155-6)76(140)108-42-70(135)117-64(79(143)111-40-67(132)114-53(23-15-30-104-90(96)97)80(144)119-54(24-16-31-105-91(98)99)81(145)124-61(89(153)154)36-51-21-13-10-14-22-51)46-157-156-45-52(94)75(139)122-59(35-50-19-11-9-12-20-50)77(141)109-41-69(134)116-63(44-129)86(150)121-56(26-18-33-107-93(102)103)84(148)127-73(48(4)8-2)88(152)123-60(37-71(136)137)85(149)120-55(83(147)126-72)25-17-32-106-92(100)101/h9-14,19-22,47-49,52-64,72-73,128-129H,7-8,15-18,23-46,94H2,1-6H3,(H2,95,130)(H,108,140)(H,109,141)(H,110,142)(H,111,143)(H,112,151)(H,113,131)(H,114,132)(H,115,133)(H,116,134)(H,117,135)(H,118,138)(H,119,144)(H,120,149)(H,121,150)(H,122,139)(H,123,152)(H,124,145)(H,125,146)(H,126,147)(H,127,148)(H,136,137)(H,153,154)(H4,96,97,104)(H4,98,99,105)(H4,100,101,106)(H4,102,103,107)/t47-,48-,49-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,72-,73-/m0/s1

InChI Key

ICYRDBKHDKQDON-SMFLCKQOSA-N

SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CO)CC2=CC=CC=C2)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O)CCSC)CO)CCC(=O)N)C

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CO)CC2=CC=CC=C2)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O)CCSC)CO)CCC(=O)N)C

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CO)CC2=CC=CC=C2)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)CCSC)CO)CCC(=O)N)C

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